molecular formula C14H28O2 B1611824 (1,2-13C2)tetradecanoic acid CAS No. 287111-20-0

(1,2-13C2)tetradecanoic acid

Numéro de catalogue: B1611824
Numéro CAS: 287111-20-0
Poids moléculaire: 230.36 g/mol
Clé InChI: TUNFSRHWOTWDNC-SBAVNFSASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Significance of Stable Isotope-Labeled Compounds in Understanding Dynamic Biochemical Processes

The use of stable isotope-labeled compounds has revolutionized our ability to move beyond static snapshots of metabolite concentrations and instead observe the dynamic flux and flow of molecules through metabolic networks. bitesizebio.comcreative-proteomics.com This methodology is crucial for understanding how biological systems adapt to various physiological and pathological states. frontiersin.org For instance, in disease research, stable isotope tracing can illuminate the altered metabolic fluxes and aberrant pathways associated with conditions like cancer, diabetes, and cardiovascular disease. nih.govfrontiersin.org

Key applications and their significance are summarized below:

Application AreaSignificance
Metabolic Flux Analysis Quantifies the rate of metabolic reactions, providing a detailed map of cellular metabolism. creative-proteomics.com
Drug Development Elucidates drug metabolism and pharmacokinetics (DMPK), helping to assess the efficacy and safety of new therapeutic agents. moravek.comsymeres.com
Nutritional Science Traces the metabolic fate of nutrients, offering insights into their absorption, distribution, and utilization. merckmillipore.com
Environmental Science Tracks the movement and impact of pollutants within ecosystems. moravek.com
Proteomics Measures protein synthesis, turnover, and post-translational modifications with high precision. moravek.com

The ability to introduce these non-radioactive, stable tracers allows for safe application in a wide array of studies, including those involving human subjects, to dissect complex biochemical mechanisms. moravek.combioscientifica.com

Advantages of Carbon-13 Labeling in Elucidating Lipid Metabolism and Pathways

Carbon-13 (¹³C), a stable isotope of carbon, is a particularly valuable tool for investigating lipid metabolism. symeres.combioscientifica.com Lipids play a central role in energy storage, cell structure, and signaling, and dysregulation of lipid metabolism is implicated in numerous diseases. researchgate.net

The advantages of using ¹³C-labeled compounds in lipidomics research include:

Accurate Quantification: Isotope dilution mass spectrometry using ¹³C-labeled internal standards allows for precise and accurate measurement of lipid species, correcting for variations that can occur during sample preparation and analysis. nih.govrsc.org

Pathway Elucidation: By tracing the incorporation of ¹³C from a labeled precursor into various lipid molecules, researchers can map the intricate pathways of lipid synthesis, modification, and breakdown. nih.govbioscientifica.com For example, the use of [U-¹³C]-glucose can reveal the contribution of glucose carbons to the fatty acid backbone.

Dynamic Measurement: ¹³C tracers enable the measurement of metabolic fluxes, providing a dynamic view of lipid turnover that cannot be obtained from static concentration measurements alone. bioscientifica.com

Safety: As a stable isotope, ¹³C is non-radioactive, making it safe for use in human studies, including in vulnerable populations such as pregnant women and children. bioscientifica.com

Versatility: ¹³C can be incorporated into various positions within a precursor molecule, allowing for targeted investigation of specific enzymatic reactions and pathways. nih.gov

The use of biologically generated ¹³C-labeled internal standards, produced by growing microorganisms on ¹³C-enriched media, has further enhanced the accuracy and comprehensiveness of lipidomics studies by providing a wide range of labeled lipid species that can be used for normalization. nih.govrsc.org

Overview of (1,2-13C2)tetradecanoic Acid as a Cornerstone Research Tool in Metabolic and Analytical Sciences

(1,2-¹³C₂)tetradecanoic acid, a stable isotope-labeled form of myristic acid, serves as a crucial research tool in both metabolic and analytical sciences. Myristic acid is a saturated fatty acid that plays a role in various cellular processes. By labeling the first and second carbon atoms with ¹³C, scientists can precisely track the metabolic fate of this fatty acid.

This specific labeling pattern is particularly useful for studying β-oxidation, the process by which fatty acids are broken down to produce energy. As the fatty acid chain is shortened two carbons at a time, the labeled acetyl-CoA produced from (1,2-¹³C₂)tetradecanoic acid can be monitored to quantify the rate of this pathway. nih.gov

In analytical chemistry, (1,2-¹³C₂)tetradecanoic acid is frequently used as an internal standard in isotope dilution mass spectrometry for the quantification of per- and polyfluoroalkyl substances (PFAS) in various environmental and biological samples. vliz.beepa.goveurofins.comnih.gov Its chemical similarity to certain PFAS analytes, combined with its distinct mass, allows for accurate and reliable quantification, correcting for matrix effects and variations in instrument response. nih.gov The use of such labeled compounds is a cornerstone of robust analytical methods developed by regulatory bodies and research institutions. epa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1,2-13C2)tetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i13+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNFSRHWOTWDNC-SBAVNFSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583984
Record name (1,2-~13~C_2_)Tetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287111-20-0
Record name (1,2-~13~C_2_)Tetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Myristic acid-1,2-13C2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodological Frameworks for Isotopic Analysis of 1,2 13c2 Tetradecanoic Acid and Its Metabolites

Preparation and Isotopic Purity Verification of (1,2-13C2)tetradecanoic Acid for Research Applications

The synthesis of isotopically labeled fatty acids like tetradecanoic acid is a critical first step for metabolic tracer studies. While specific synthesis routes for this compound are proprietary to commercial suppliers, general synthetic strategies for introducing 13C labels into fatty acid chains have been described in the scientific literature. For instance, the synthesis of tetradecanoic acid enriched with 13C at the carbonyl carbon (position 1) can be achieved by treating 1-bromotridecane (B143060) with potassium cyanide (K13CN), followed by hydrolysis of the resulting 13C-labeled nitrile to the carboxylic acid. nih.govresearchgate.net Introducing a second label at the adjacent carbon (position 2) would require a more complex, multi-step synthetic organic chemistry approach.

Following synthesis, the verification of both chemical and isotopic purity is paramount to ensure the reliability of tracer studies. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this verification process. nih.govresearchgate.net

Isotopic Purity and Enrichment Verification:

Mass spectrometry is the definitive method for determining the isotopic enrichment and the distribution of isotopologues (molecules that differ only in their isotopic composition). nih.govnih.gov For this compound, the analysis would focus on the mass-to-charge ratio (m/z) of the molecular ion or a suitable fragment ion. The mass spectrum will show a distribution of ions corresponding to the unlabeled molecule (M+0), and molecules containing one (M+1), two (M+2), three (M+3), and more heavy isotopes.

The isotopic purity is assessed by the abundance of the M+2 ion relative to other isotopologues. For a high-purity this compound tracer, the M+2 peak should be the most abundant, with minimal contributions from M+0 and M+1, which would represent unlabeled and singly labeled impurities, respectively. It is also crucial to correct for the natural abundance of 13C (approximately 1.1%) and other naturally occurring heavy isotopes when calculating the true isotopic enrichment of the synthesized compound. nih.govembopress.org High-resolution mass spectrometry, such as that performed on an Orbitrap mass spectrometer, can provide highly accurate mass measurements to further confirm the elemental composition and isotopic distribution. acs.org

Table 1: Hypothetical Mass Isotopomer Distribution of a High-Purity (1,2-13C2)tetradecanoic Acid Sample
IsotopologueDescriptionExpected Relative Abundance (%)
M+0Unlabeled tetradecanoic acid< 1
M+1Singly 13C-labeled tetradecanoic acid< 2
M+2Doubly 13C-labeled tetradecanoic acid> 97

Comprehensive Sample Preparation Protocols for Tracer Studies

The accurate analysis of this compound and its metabolites from biological samples necessitates efficient extraction of lipids from complex matrices such as plasma and adipose tissue. The primary goal is to quantitatively recover lipids while minimizing contamination from other biomolecules like proteins and carbohydrates. hawaii.edu

Two of the most widely recognized and utilized methods for lipid extraction are the Folch method and the Bligh and Dyer method.

Folch Method: Developed in 1957, the Folch method is considered a benchmark for lipid extraction. frontiersin.org It employs a chloroform (B151607):methanol (B129727) (2:1, v/v) solvent mixture. frontiersin.orggerli.com The tissue or plasma sample is homogenized in this solvent mixture, creating a single-phase system that effectively disrupts cell membranes and solubilizes lipids. hawaii.edugerli.com Subsequently, the addition of water or a saline solution induces phase separation, resulting in a lower chloroform phase containing the lipids and an upper aqueous phase containing non-lipid components. gerli.com This method is particularly effective for a broad range of lipid classes. hawaii.edunih.gov

Bligh and Dyer Method: This method is a modification of the Folch procedure and is especially suitable for samples with high water content, such as wet tissues or cell suspensions. aocs.orggerli.comwustl.edu It uses a smaller volume of the chloroform:methanol:water solvent system (initially in a 1:2:0.8 ratio, which is monophasic) for the initial extraction. nih.govvliz.be After homogenization, the addition of more chloroform and water leads to a biphasic system, from which the lipid-containing chloroform layer is collected. gerli.comnih.gov While it is more economical in terms of solvent use, for samples with high lipid content (>2%), the Bligh and Dyer method may result in lower lipid recovery compared to the Folch method. vliz.be

Table 2: Comparison of Folch and Bligh & Dyer Lipid Extraction Methods
FeatureFolch MethodBligh & Dyer Method
Solvent SystemChloroform:Methanol (2:1, v/v)Chloroform:Methanol:Water (variable ratios)
Sample-to-Solvent RatioHigh (e.g., 1:20) vliz.beLow vliz.be
Primary ApplicationBroad range of biological samples frontiersin.orgSamples with high water content aocs.org
Lipid RecoveryGenerally high for a broad range of lipids nih.govMay be lower for high-lipid content samples vliz.be

For the analysis of fatty acids by gas chromatography-mass spectrometry (GC-MS), derivatization is a crucial step. Free fatty acids are polar and have low volatility, which can lead to poor chromatographic peak shape and interactions with the GC column. sigmaaldrich.com Derivatization converts the polar carboxyl group into a less polar and more volatile ester, improving chromatographic performance and detection sensitivity. sigmaaldrich.com

Fatty Acid Methyl Esters (FAMEs): The most common derivatization strategy is the conversion of fatty acids to their methyl esters (FAMEs). sigmaaldrich.com This is typically achieved through esterification using reagents like boron trifluoride (BF3) in methanol or methanolic HCl. sigmaaldrich.comnih.govgcms.cz The reaction is usually carried out by heating the lipid extract with the reagent, followed by extraction of the FAMEs into a nonpolar solvent like hexane (B92381) for GC-MS analysis. nih.gov

Pentafluorobenzyl (PFB) Esters: An alternative derivatization method involves the formation of pentafluorobenzyl (PFB) esters using pentafluorobenzyl bromide (PFBBr). rsc.orgnih.gov This method is particularly advantageous for its high sensitivity, especially when using negative chemical ionization (NCI) mass spectrometry. nih.govnih.gov The PFB derivatives are highly electronegative, which enhances their detection by electron capture detectors or NCI-MS. nih.gov This derivatization can be performed directly on the free fatty acids after lipid extraction and saponification. nih.gov

In many tracer studies, it is of interest to determine the incorporation of the labeled fatty acid into different lipid classes, such as neutral lipids (e.g., triglycerides), free fatty acids, and phospholipids. Solid-phase extraction (SPE) is a widely used technique for the fractionation of lipid classes prior to analysis. researchgate.netnih.govaocs.org

SPE utilizes a solid stationary phase packed in a cartridge to separate compounds from a liquid phase based on their physicochemical properties. aocs.org For lipid fractionation, silica (B1680970) gel or chemically modified silica (e.g., aminopropyl-bonded) are common stationary phases. nih.govspringernature.com

A typical SPE protocol for lipid class separation involves the following steps:

Loading: The total lipid extract is dissolved in a nonpolar solvent and loaded onto the conditioned SPE cartridge.

Elution of Neutral Lipids: A nonpolar solvent, such as chloroform or a hexane/diethyl ether mixture, is used to elute the neutral lipids. nih.govspringernature.com

Elution of Free Fatty Acids: A slightly more polar solvent, often containing a small amount of acid (e.g., diethyl ether with acetic acid), is used to elute the free fatty acids. nih.gov

Elution of Phospholipids: Finally, a highly polar solvent, such as methanol, is used to elute the phospholipids. nih.govspringernature.com

The collected fractions can then be derivatized and analyzed by GC-MS to determine the isotopic enrichment of this compound within each lipid class. nih.gov

Advanced Analytical Techniques for Isotopic Enrichment Measurement

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of isotopically labeled fatty acids. nih.govchromatographyonline.com After derivatization to volatile esters (e.g., FAMEs), the sample is injected into the gas chromatograph, where individual fatty acids are separated based on their boiling points and interaction with the stationary phase of the GC column. gcms.czresearchgate.net

As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized. Electron ionization (EI) is a common ionization technique, although it can cause extensive fragmentation of the fatty acid esters. nih.gov For isotopic analysis, a "soft" ionization technique like chemical ionization (CI) may be preferred as it often preserves the molecular ion, which is necessary for determining the full isotopologue distribution. nih.gov

The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). By monitoring the ion currents for the different isotopologues of the tetradecanoic acid derivative (e.g., M+0, M+1, M+2), the isotopic enrichment can be precisely calculated. nih.govresearchgate.net The mass isotopomer distribution (MID) vector, which represents the fractional abundance of each isotopologue, provides detailed information about the incorporation of the 13C label into the molecule. nih.gov

Table 3: Typical GC-MS Parameters for the Analysis of 13C-Labeled Fatty Acid Methyl Esters
ParameterTypical Setting
GC ColumnCapillary column with a polar stationary phase (e.g., wax-type)
Injection ModeSplit or splitless
Carrier GasHelium or Hydrogen
Ionization ModeElectron Ionization (EI) or Chemical Ionization (CI)
MS Acquisition ModeScan or Selected Ion Monitoring (SIM)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Platforms

LC-MS/MS offers a powerful alternative to GC-MS, particularly for the analysis of intact complex lipids without the need for derivatization, although derivatization can be used to enhance sensitivity. nih.gov This platform is central to modern lipidomics and metabolic flux analysis.

Targeted mass spectrometry methods, such as Multiple-Reaction Monitoring (MRM), provide high specificity and sensitivity for quantifying known lipids. In an MRM experiment, a specific precursor ion is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This precursor-product pair, or transition, is unique to the target analyte.

Dynamic MRM (dMRM), also known as scheduled MRM, enhances this technique by scheduling the monitoring of each specific transition only within the time window when the corresponding analyte is expected to elute from the LC column. researchgate.net This allows for the analysis of a much larger number of lipid species in a single run without compromising data quality. researchgate.netbiorxiv.org For studies involving (1,2-¹³C₂)tetradecanoic acid, dMRM transitions can be established for both the unlabeled (endogenous) and ¹³C-labeled versions of downstream lipids. researchgate.net This enables precise quantification of the tracer's incorporation into various lipid classes, such as triacylglycerols and phosphatidylcholines, providing a dynamic view of lipid synthesis and turnover. researchgate.net

High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or time-of-flight (TOF) instruments, is indispensable for complex lipidomics and stable isotope tracing. nih.gov HRMS provides highly accurate mass measurements, which is critical for several reasons in the context of ¹³C tracer studies. nih.govmiami.edu

Firstly, it allows for the confident identification of lipids in complex biological extracts. Secondly, high resolution is necessary to resolve and accurately quantify the complete isotopic patterns (isotopic envelopes) of labeled lipids. researchgate.netnih.gov This is particularly important when dealing with potential isobaric overlaps, where two different lipid species have very similar masses. nih.gov For example, a lipid containing one additional double bond has a mass that is very close to the M+2 isotopologue of a more saturated lipid. nih.gov HRMS can distinguish these, ensuring accurate measurement of ¹³C enrichment. Furthermore, the resolving power of HRMS can enable multi-tracer studies, where lipids labeled with different stable isotopes (e.g., ¹³C and ²H) can be differentiated and quantified simultaneously. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Carbon-13 Labeling Patterns

¹³C NMR spectroscopy can directly detect the resonances from ¹³C atoms. The chemical shift of a ¹³C nucleus is highly sensitive to its local chemical environment, allowing for the assignment of signals to specific carbon atoms in a fatty acid chain. aocs.orgresearchgate.net By analyzing the ¹³C NMR spectrum of metabolites isolated after administration of (1,2-¹³C₂)tetradecanoic acid, researchers can track where the ¹³C atoms from the C1 and C2 positions of the tracer are incorporated into other molecules. cdnsciencepub.com For example, one can determine the labeling pattern in glutamate (B1630785) to understand TCA cycle activity or directly observe the positional enrichment in elongated fatty acids. nih.gov Both 1D and 2D NMR techniques are used to resolve complex spectra and provide unambiguous positional information, which is a powerful complement to MS-based data. nih.govnih.gov

Data Processing and Sophisticated Computational Analysis in Tracer Experiments

The data generated from MS and NMR-based tracer experiments are complex and require sophisticated computational tools for processing and biological interpretation. The primary goal is to translate raw analytical data into meaningful metabolic flux rates. nih.gov

The initial step in data processing involves peak detection, integration, and correction for the natural abundance of stable isotopes to determine the true isotopic enrichment from the tracer. biorxiv.org Following this, the mass isotopomer distributions are used in computational models for Metabolic Flux Analysis (MFA). creative-proteomics.combiorxiv.org

MFA is a powerful technique that uses the isotopic labeling patterns of metabolites to calculate the rates (fluxes) of reactions through metabolic pathways. novelgenetech.comnih.gov Several software packages and platforms have been developed to facilitate this analysis, including:

IsoCor : A software for correcting raw MS data for natural isotope abundances. bio.tools

ElMaven and Polly : Tools for peak detection, integration, and visualization of isotope labeling data.

INCA (Isotopomer Network Compartmental Analysis) : A comprehensive platform for ¹³C-MFA that allows for the design of tracer experiments, model fitting, and statistical analysis of flux estimates. researchgate.net

These computational frameworks integrate the experimental data with genome-scale metabolic models to provide a systems-level understanding of how cells utilize substrates like (1,2-¹³C₂)tetradecanoic acid under various physiological or pathological conditions. biorxiv.org

Data Tables

Table 1: Comparison of Analytical Platforms for ¹³C-Tracer Analysis
TechniquePrimary ApplicationKey AdvantagesCommon Derivatization
GC-NICI-MSHigh-sensitivity quantification of total fatty acidsExceptional sensitivity, unfragmented molecular ionsPentafluorobenzyl (PFB) esters
LC-dMRM-MS/MSTargeted quantification of specific labeled lipidsHigh specificity, high throughput for many analytesOften not required
LC-HRMSUntargeted lipidomics and MIDAHigh mass accuracy, resolves isobaric interferences, full isotopic patternsOften not required
¹³C NMR SpectroscopyDetermination of positional labelingProvides precise location of ¹³C atoms (isotopomer analysis)Not applicable
Table 2: Computational Tools for Isotopic Tracer Data Analysis
Software/ToolPrimary FunctionInput Data Type
IsoCorNatural abundance correctionMS (low and high resolution)
ElMavenPeak detection, integration, annotationLC-MS
INCAMetabolic Flux Analysis (MFA)Corrected Mass Isotopomer Distributions (MS, NMR)
SmartPeakAutomated processing of MS data for fluxomicsLC-MS/MS, GC-MS

Quantification of Isotopic Enrichment and Mass Isotopomer Abundances

The foundational step in tracing the metabolic fate of (1,2-¹³C₂)tetradecanoic acid is the accurate quantification of isotopic enrichment in the parent molecule and its downstream metabolites. This is primarily achieved using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) for the separation of complex biological mixtures.

When (1,2-¹³C₂)tetradecanoic acid is introduced into a biological system, the two ¹³C atoms serve as a tracer. As this fatty acid is metabolized, for instance, through elongation to form palmitic acid (C16:0) or stearic acid (C18:0), the resulting longer-chain fatty acids will incorporate these two labeled carbons. Mass spectrometry analysis of these fatty acids will reveal a shift in their mass-to-charge ratio (m/z) corresponding to the number of ¹³C atoms incorporated. The distribution of these masses for a given metabolite is known as its mass isotopomer distribution (MID).

For example, if (1,2-¹³C₂)tetradecanoic acid is elongated by the addition of a two-carbon unit from endogenous (unlabeled) acetyl-CoA, the resulting palmitic acid will have a mass that is two units higher than its natural, unlabeled counterpart (M+2). By measuring the relative abundances of the different mass isotopomers (M+0, M+1, M+2, etc.), researchers can determine the proportion of a metabolite pool that has been newly synthesized from the labeled precursor.

Table 1: Theoretical Mass Isotopomer Distribution for Palmitic Acid Derived from (1,2-¹³C₂)tetradecanoic Acid Elongation

Mass IsotopomerDescriptionExpected Relative Abundance
M+0Unlabeled palmitic acidVaries based on existing pool
M+1Palmitic acid with one ¹³C atom (natural abundance)Varies based on natural abundance
M+2Palmitic acid elongated from (1,2-¹³C₂)tetradecanoic acidReflects the contribution of the tracer to the product pool
M+3 and higherPalmitic acid with additional ¹³C atoms (natural abundance or from other labeled sources)Varies based on natural abundance and other metabolic inputs

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The accurate determination of these MIDs is critical and requires careful correction for the natural abundance of ¹³C and other isotopes. nih.gov Various software tools and algorithms are available to perform these corrections and calculate the true isotopic enrichment from the raw MS data. researchgate.net

Metabolic Flux Analysis (MFA) Algorithms and Software Implementation

Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. creative-proteomics.com In the context of (1,2-¹³C₂)tetradecanoic acid, MFA utilizes the measured mass isotopomer distributions of this fatty acid and its metabolites to infer the fluxes through pathways such as fatty acid elongation and β-oxidation.

The core principle of ¹³C-MFA is to construct a mathematical model of the relevant metabolic network. This model includes the stoichiometry of the reactions and the atom transitions that describe how carbon atoms are rearranged during these reactions. By simulating the flow of the ¹³C label from (1,2-¹³C₂)tetradecanoic acid through the network for a given set of fluxes, the model predicts the MIDs of various metabolites. The estimated fluxes are then determined by finding the set of flux values that best fit the experimentally measured MIDs, typically through a least-squares minimization algorithm.

Several software packages have been developed to facilitate ¹³C-MFA, including:

INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based software that supports both steady-state and non-steady-state MFA. ethz.ch

OpenFLUX: An open-source software for steady-state ¹³C-MFA.

13CFLUX2: A high-performance software suite for comprehensive ¹³C-MFA.

These tools automate the process of model construction, simulation, and flux estimation, making MFA more accessible to researchers.

Considerations for Isotopic Steady-State and Non-Steady-State MFA Models

A key consideration in designing and interpreting ¹³C-MFA experiments is whether the system is at an isotopic steady state.

Isotopic Steady-State MFA: This approach assumes that the isotopic labeling of intracellular metabolites has reached a constant level over time. mdpi.com This is often achieved by exposing the biological system to the labeled substrate for a sufficiently long period. Steady-state MFA is computationally less intensive and is well-suited for studying systems in a stable metabolic state. wikipedia.org

Isotopically Non-Steady-State MFA (INST-MFA): In many biological systems, especially in dynamic or slow-growing organisms, reaching an isotopic steady state may not be feasible or desirable. acs.org INST-MFA addresses this by analyzing the time-course of isotopic labeling. researchgate.net This method requires collecting samples at multiple time points after the introduction of the labeled tracer. While computationally more complex, INST-MFA can provide more detailed information about metabolic dynamics and can be applied to a wider range of experimental conditions. acs.org

The choice between steady-state and non-steady-state MFA depends on the specific biological question and the characteristics of the experimental system. For studying the relatively rapid process of fatty acid elongation from (1,2-¹³C₂)tetradecanoic acid, either approach could be appropriate, with the decision guided by the turnover rate of the fatty acid pools in the system under investigation.

Principles and Applications of Isotopomer Spectral Analysis (ISA)

Isotopomer Spectral Analysis (ISA) is a specialized analytical method that is particularly well-suited for studying polymerization biosynthesis, such as the synthesis of fatty acids from two-carbon acetyl-CoA units. dntb.gov.uadntb.gov.uanih.gov When a ¹³C-labeled precursor like [1,2-¹³C]acetate is used, the resulting fatty acid will be a mixture of molecules with different numbers of labeled acetyl units, leading to a characteristic spectrum of mass isotopomers. dntb.gov.ua

ISA utilizes the mathematical properties of the multinomial distribution to analyze this isotopomer spectrum. dntb.gov.ua From the measured MIDs, ISA can estimate two key parameters:

The enrichment of the biosynthetic precursor pool (p): This represents the fraction of the immediate precursor (e.g., acetyl-CoA) that is labeled.

The fraction of newly synthesized polymer (f): This indicates the proportion of the measured fatty acid pool that was synthesized during the labeling experiment.

By analogy, if (1,2-¹³C₂)tetradecanoic acid is used as a tracer for elongation, ISA could potentially be adapted to determine the enrichment of the C14 fatty acyl-CoA pool that serves as the precursor for elongation and the fraction of longer-chain fatty acids that are newly synthesized through this process. This would provide a direct measure of the contribution of tetradecanoic acid to the synthesis of other fatty acids.

Statistical Validation of Flux Estimates and Assessment of Analytical Precision

A critical aspect of MFA is to assess the reliability and precision of the estimated fluxes. nih.gov This involves statistical validation of the model fit and the calculation of confidence intervals for the estimated flux values.

The goodness-of-fit of the MFA model to the experimental data is typically assessed using a chi-squared (χ²) statistical test. nih.gov This test compares the weighted sum of squared residuals (the differences between the measured and simulated MIDs) to the expected distribution for a given number of degrees of freedom. A statistically acceptable fit indicates that the model is consistent with the experimental data. nih.gov

Once a good fit is achieved, the precision of the individual flux estimates is determined by calculating their confidence intervals. These intervals provide a range within which the true flux value is likely to lie with a certain level of confidence (e.g., 95%). Several methods can be used to calculate these confidence intervals, including:

Parameter continuation: This method involves systematically varying each flux and observing the effect on the goodness-of-fit.

Monte Carlo simulations: This approach involves generating a large number of simulated datasets based on the experimental measurement errors and then re-estimating the fluxes for each dataset. The distribution of these re-estimated fluxes is then used to determine the confidence intervals.

Wide confidence intervals for a particular flux indicate that it is poorly determined by the available data, suggesting the need for additional experimental measurements or a different labeling strategy to improve its precision. The assessment of analytical precision is also crucial, as the accuracy of the flux estimates is directly dependent on the quality of the mass spectrometry data. nih.gov Careful experimental design and rigorous data analysis are therefore essential for obtaining reliable and meaningful results from isotopic studies with (1,2-¹³C₂)tetradecanoic acid.

Applications of 1,2 13c2 Tetradecanoic Acid in Lipid Metabolism and Biochemical Research

Investigations into Fatty Acid Biosynthesis and Catabolism

The dual labeling at the carboxyl end of tetradecanoic acid enables detailed investigation into the dynamic processes of fatty acid construction (anabolism) and breakdown (catabolism).

De novo fatty acid synthesis is the process by which cells create fatty acids from non-lipid precursors, primarily acetyl-CoA. jackwestin.com While (1,2-13C2)tetradecanoic acid is itself a product of this pathway, its labeled form serves as an invaluable tracer when introduced exogenously to study subsequent modifications. Researchers can administer the labeled compound to cell cultures or organisms to monitor how it is recognized and processed by the cell's metabolic machinery, providing insights into the regulation of fatty acid pools and the interplay between dietary and newly synthesized fatty acids.

Fatty acid elongation and desaturation are critical processes that modify fatty acids to generate the diverse range of lipids required for cellular functions, such as maintaining membrane fluidity and producing signaling molecules. researchgate.net These modifications occur primarily in the endoplasmic reticulum. researchgate.netyoutube.com

This compound (C14:0) serves as an ideal substrate for studying the enzymes responsible for these modifications. By introducing the labeled C14 acid, researchers can track its conversion into longer-chain fatty acids. The fatty acid elongation system adds two-carbon units, typically from malonyl-CoA, to the carboxyl end of the fatty acid chain. jackwestin.comyoutube.com When this compound is elongated, the entire labeled head of the molecule is conserved, resulting in labeled palmitic acid (C16:0), stearic acid (C18:0), and other longer fatty acids.

Similarly, desaturase enzymes, which introduce double bonds at specific positions, can act on the labeled fatty acid chain. nih.gov Tracking the appearance of labeled monounsaturated and polyunsaturated fatty acids reveals the activity and substrate specificity of these enzymes.

Table 1: Example Data for Tracing Fatty Acid Elongation This interactive table illustrates the expected results from an experiment tracing the elongation of this compound in a cell culture model.

Fatty Acid Product Chemical Formula Expected Mass Shift (vs. Unlabeled) Typical Observed Enrichment (%)
This compound 13C2C12H28O2 +2 Da 99% (Substrate)
(1,2-13C2)palmitic acid 13C2C14H32O2 +2 Da 15%

Beta-oxidation is the catabolic process by which fatty acid molecules are broken down in the mitochondria to produce acetyl-CoA, NADH, and FADH2. abcam.comwikipedia.org The (1,2-13C2) label on tetradecanoic acid is perfectly suited for studying this pathway. The process consists of a cycle of four enzymatic reactions that result in the cleavage of a two-carbon unit from the carboxyl end of the fatty acyl-CoA molecule. abcam.com

In the very first turn of the beta-oxidation cycle for (1,2-13C2)tetradecanoyl-CoA, the bond between the C2 and C3 is cleaved, releasing a doubly labeled [1,2-13C2]acetyl-CoA molecule. This labeled acetyl-CoA can then be traced as it enters the tricarboxylic acid (TCA) cycle to fuel cellular respiration. nih.gov By using mass spectrometry to analyze the isotopic enrichment in TCA cycle intermediates like citrate (B86180) and succinate, scientists can quantify the contribution of specific fatty acids to cellular energy production. nih.gov This provides a clear and direct measurement of fatty acid oxidation rates.

Tracing of Labeled this compound Incorporation into Complex Lipid Species

Once fatty acids are available in the cell, they are used as building blocks for the synthesis of more complex lipids that serve structural and storage roles. The 13C label allows for the precise tracing of tetradecanoic acid into these diverse lipid families.

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes, while diacylglycerols (DAGs) are key intermediates in their synthesis and also function as signaling molecules. researchgate.net The synthesis of these neutral lipids involves the esterification of fatty acids to a glycerol (B35011) backbone. When this compound is supplied to cells, it is activated to its acyl-CoA form and then incorporated into the glycerol backbone by acyltransferase enzymes.

By monitoring the appearance of the +2 mass shift in DAG and TAG species over time, researchers can determine the rate of de novo synthesis of these storage lipids. This technique is crucial for studying metabolic disorders where the balance between fatty acid oxidation and storage is dysregulated.

Phospholipids and sphingolipids are essential structural components of all cellular membranes and are also involved in cell signaling. harvard.edunih.gov The synthesis of these complex lipids is a highly regulated process occurring in the endoplasmic reticulum and Golgi apparatus. nih.gov

Labeled tetradecanoic acids have been successfully used to prepare correspondingly labeled phosphatidylcholines, a major class of phospholipids. nih.govresearchgate.net By introducing this compound, its incorporation into various phospholipid species (e.g., phosphatidylcholine, phosphatidylethanolamine) can be tracked, revealing insights into membrane remodeling and lipid transport.

In sphingolipid synthesis, a fatty acid is attached to a sphingoid base via an amide linkage to form ceramide, the central molecule of this lipid class. youtube.com The labeled tetradecanoic acid can be traced into ceramide and its more complex derivatives, such as sphingomyelin. nih.gov This allows for the study of the intricate pathways of sphingolipid metabolism, which are vital for cell growth, differentiation, and apoptosis.

Table 2: Example Data for Isotope Tracing into Major Lipid Classes This interactive table shows hypothetical data on the distribution of the 13C label from this compound into different complex lipid families after 24 hours of incubation.

Lipid Class Function Example Species Isotopic Enrichment (% of Total Labeled Lipid)
Diacylglycerols (DAG) Synthesis Intermediate, Signaling DAG (16:0/14:0*) 10%
Triacylglycerols (TAG) Energy Storage TAG (16:0/18:1/14:0*) 65%
Phosphatidylcholines (PC) Membrane Structure PC (16:0/14:0*) 20%
Sphingomyelins (SM) Membrane Structure, Signaling SM (d18:1/14:0*) 5%

*Indicates the position of the labeled tetradecanoyl chain.

Dynamic Lipidomics and Lipid Remodeling Studies to Monitor Lipid Turnover

Isotopically labeled fatty acids are crucial tools in dynamic lipidomics for monitoring the turnover and remodeling of lipids. While no studies specifically employing this compound were identified, the general principle involves introducing the labeled fatty acid into a biological system and tracking its incorporation into various lipid species over time. This approach allows researchers to measure the rates of synthesis and degradation of individual lipids, providing a dynamic view of lipid metabolism that is not attainable through static measurements of lipid concentrations.

By using techniques like mass spectrometry, scientists can differentiate between pre-existing lipids and newly synthesized lipids containing the 13C label. This methodology is invaluable for understanding how cellular lipid composition is maintained and how it adapts to different physiological or pathological conditions. Studies on lipid remodeling, for instance, can reveal how acyl chains on complex lipids are exchanged, a process vital for maintaining membrane fluidity and signaling functions.

Elucidation of Metabolic Fluxes in Specific Pathways and Cellular Processes

Stable isotope tracers are fundamental to metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a cell.

Interplay with Central Carbon Metabolism (e.g., Tricarboxylic Acid Cycle)

Although no literature specifically links this compound to the tricarboxylic acid (TCA) cycle, the metabolism of fatty acids is intrinsically connected to this central metabolic hub. Fatty acids are broken down through β-oxidation to produce acetyl-CoA, which then enters the TCA cycle. By using a 13C-labeled fatty acid, researchers can trace the flow of carbon atoms from the fatty acid into TCA cycle intermediates. This allows for the quantification of the contribution of fatty acid oxidation to cellular energy production and the biosynthesis of precursors for other molecules. The specific labeling pattern of the tracer would, in theory, provide detailed information about the pathways of acetyl-CoA metabolism.

Carbon Allocation in Lipid Accumulation Processes (e.g., in Microalgae)

Microalgae are of significant interest for their ability to accumulate large quantities of lipids, which can be used for biofuels and other applications. Understanding the metabolic pathways that lead to this lipid accumulation is key to optimizing production. While there are no studies available that use this compound for this purpose, 13C-labeled substrates are generally used to trace the path of carbon from a source (like CO2 or glucose) into stored lipids. This allows for the mapping and quantification of carbon allocation between different biosynthetic pathways, such as those for fatty acids, carbohydrates, and proteins. Such studies are crucial for metabolic engineering efforts aimed at enhancing lipid yields in microalgae.

Research in Diverse Cellular and Organismal Models

The study of lipid metabolism relies on a variety of experimental models, from simple cell cultures to more complex tissue systems.

In Vitro Cell Culture Systems (e.g., Hepatocytes, Adipocytes, Astrocytes)

Hepatocytes: As the primary site of lipid metabolism in the body, hepatocytes are a key in vitro model. While no studies with this compound have been reported, research on hepatocytes often involves using labeled fatty acids to investigate processes like fatty acid uptake, esterification into triglycerides, and secretion in lipoproteins.

Adipocytes: These cells are specialized for lipid storage and release. Isotopic tracers are used to study adipogenesis, lipolysis, and the metabolic fate of fatty acids within these cells.

Astrocytes: In the central nervous system, astrocytes are involved in fatty acid metabolism and energy provision to neurons. The use of labeled fatty acids in astrocyte cultures could elucidate their role in brain lipid homeostasis, though no such studies with this compound are available.

Ex Vivo Tissue Explant Models (e.g., Human Placental Tissue)

Ex vivo models, such as perfused human placental tissue, offer a bridge between in vitro and in vivo research. They allow for the study of nutrient transport and metabolism in a more physiologically relevant context. While studies have utilized other 13C-labeled fatty acids to investigate placental lipid transfer, there is no evidence of this compound being used in this model. Such a tracer could theoretically be used to quantify the uptake, metabolism, and transfer of tetradecanoic acid across the placental barrier, providing insights into fetal lipid supply.

In Vivo Animal Model Investigations for Metabolic Pathway Elucidation

Investigations utilizing this compound in living animal models have been concentrated on understanding unique biosynthetic pathways in insects, particularly for the production of pheromones and defensive chemicals. These studies leverage the stable isotope label to track the carbon backbone of tetradecanoic acid as it is modified and incorporated into more complex molecules.

In one key study, researchers topically applied this compound to the moth Manduca sexta. The aim was to determine its role as a precursor in the biosynthesis of specific unsaturated fatty acids that are components of the moth's sex pheromone. The analysis confirmed that the moth's enzymatic machinery could convert the administered labeled fatty acid into both 13C2-Z11-14:1 and 13C2-E11-14:1, demonstrating a desaturation step in the pathway. pnas.org

Another area of research has been in the study of termite defense mechanisms. In soldiers of the termite species Prorhinotermes simplex, this compound was used as a tracer to investigate the biosynthetic origin of (E)-1-nitropentadec-1-ene, a key defensive nitroalkene. bucek-lab.org The study aimed to confirm a proposed pathway analogous to sphingolipid metabolism. However, in this specific case, the researchers noted that the incorporation of the 13C2 label was not distinguishable from the natural isotopic distribution, suggesting that under the experimental conditions, the uptake or utilization of the exogenous labeled fatty acid in this specific pathway was not significant enough to be detected. bucek-lab.org

These studies, while valuable in their specific contexts, highlight the narrow application of this compound in in vivo metabolic research to date. The findings are confined to specialized pathways in insect models, and there is a notable absence of published research detailing its use for elucidating broader lipid metabolism, such as fatty acid oxidation, triglyceride synthesis, or incorporation into phospholipids, in commonly used mammalian animal models like mice or rats.

Interactive Data Table: In Vivo Studies Using this compound

Animal ModelResearch FocusKey Finding
Moth (Manduca sexta)Pheromone BiosynthesisSuccessfully traced the conversion of this compound to 13C2-Z11-14:1 and 13C2-E11-14:1. pnas.org
Termite (Prorhinotermes simplex)Defensive Chemical BiosynthesisAttempted to trace incorporation into (E)-1-nitropentadec-1-ene; however, 13C2 labeling was indistinguishable from natural abundance. bucek-lab.org

Utilization of 1,2 13c2 Tetradecanoic Acid As an Internal Standard in Environmental Analytical Research

Quantification of Per- and Polyfluoroalkyl Substances (PFAS) in Complex Environmental and Biological Matrices

(1,2-¹³C₂)tetradecanoic acid is utilized as an extracted internal standard (EIS) for the analysis of its unlabeled analogue, perfluorotetradecanoic acid (PFTeDA), and other long-chain PFAS for which a dedicated labeled standard may not be available. This is a common practice in analytical methods like U.S. EPA Method 1633, which is designed for the determination of PFAS in a wide range of environmental samples. epa.govepa.gov The use of an internal standard that closely mimics the chemical and physical properties of the target analyte is essential for correcting variations that can occur during sample preparation and analysis.

Application in Aqueous and Solid Environmental Samples (e.g., water, soil, sediment, biosolids)

In the analysis of environmental matrices, (1,2-¹³C₂)tetradecanoic acid is added to samples at the beginning of the extraction process. This allows it to account for potential losses of the target analytes during procedures such as solid-phase extraction (SPE), concentration, and cleanup. mvcommission.orgrestek.com

U.S. EPA Method 1633, a comprehensive method for analyzing 40 different PFAS compounds, lists Perfluoro-n-[1,2-¹³C₂]tetradecanoic acid (¹³C₂-PFTeDA) as an essential Extracted Internal Standard (EIS). epa.govepa.gov This method is applicable to a variety of matrices including:

Aqueous samples (groundwater, surface water, wastewater, landfill leachate) epa.gov

Solid samples (soil, sediment) itrcweb.org

Biosolids itrcweb.org

The method's robustness has been demonstrated through single-laboratory and multi-laboratory validation studies, confirming its efficacy for these complex sample types. epa.govsgs.com The use of ¹³C₂-PFTeDA helps ensure that the data generated for long-chain PFAS like PFTeDA are accurate and reliable, which is critical for environmental monitoring and regulatory compliance. For instance, studies on biosolids-treated soils rely on such robust analytical methods to determine the concentration and distribution of various PFAS, highlighting the environmental impact of these persistent chemicals. itrcweb.orgitrcweb.org

Table 1: Observed Concentrations of Select PFAS in Soil and Sediment from Various Studies

PFAS AnalyteMatrixConcentration Range (µg/kg)Location/Study DetailsReference
PFHxASediment2.8 - 20.3Urban watersheds in Nevada, USA itrcweb.org
PFOASediment0.9 - 10.0Urban watersheds in Nevada, USA itrcweb.org
PFUnASediment2.1 - 22.9Urban watersheds in Nevada, USA itrcweb.org
PFBSSediment2.6 - 29.1Urban watersheds in Nevada, USA itrcweb.org
PFHxSSediment1.8 - 21.3Urban watersheds in Nevada, USA itrcweb.org
PFOSSediment1 - 64 (ng/g)AFFF impacted lake in Sweden itrcweb.org

Use in Biological Tissues and Food Samples (e.g., fish, eggs, human plasma)

The analysis of PFAS in biological matrices is complicated by the presence of fats, proteins, and other potential interferences. Isotope dilution with internal standards like (1,2-¹³C₂)tetradecanoic acid is critical for achieving accurate quantification in these challenging samples.

EPA Method 1633 is also validated for tissue samples, making ¹³C₂-PFTeDA an appropriate internal standard for such analyses. epa.govepa.gov Research on PFAS in food sources has identified items of animal origin, such as fish, meat, and eggs, as significant contributors to human dietary exposure. Analytical methods for these complex foods often involve alkaline digestion and extraction followed by SPE cleanup.

Fish and Seafood: A wide range of PFAS concentrations has been observed in seafood, with the highest levels often found in benthic organisms like clams and crabs. nih.gov One study on highly consumed seafood products in the U.S. detected various long-chain perfluorocarboxylic acids (PFCAs), including PFTrDA, in pollock samples. nih.gov

Eggs: Studies have quantified numerous PFAS, including PFTeDA, in the eggs of wild birds like the yellow-legged gull, demonstrating chronic exposure to these contaminants. chromatographyonline.com The European Food Safety Authority (EFSA) has noted that eggs and egg products contribute to human PFAS exposure.

Human Plasma: In biomonitoring studies, (1,2-¹³C₂)tetradecanoic acid can be used to accurately measure its native counterpart in human plasma. A targeted LC-MS/MS method was developed for quantifying 14 PFAS in human plasma samples, where the total PFAS concentration was found to be 6.85 ± 3.1 ng/mL. nih.gov Such studies are vital for understanding the bioaccumulation of these substances and their potential health effects.

Table 2: PFAS Concentrations in Various Biological and Food Samples

Sample TypePFAS Analyte(s)Concentration RangeReference
Human PlasmaTotal of 11 PFASMean: 6.85 ± 3.1 ng/mL nih.gov
Gull EggsPFTeDA and other PFAS0.45 - 55.2 ng/g w/w chromatographyonline.com
Flamingo BloodVarious PFAS (PFOS, PFOA, etc.)0.75 - 125 ng/mL chromatographyonline.com
Canned ClamsSum of PFASUp to 23 µg/kg nih.gov
TilapiaPFOS0.087 ng/g
Livestock/Game MeatsPFOA, PFNA, PFHxS, PFOS0.02 - 1.59 ng/g

Principles of Isotope Dilution Mass Spectrometry for Trace Contaminant Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for quantifying compounds. nih.gov The principle involves adding a known amount of an isotopically labeled version of the analyte—the internal standard—to the sample before any processing or extraction steps. mvcommission.orgpca.state.mn.us In this context, (1,2-¹³C₂)tetradecanoic acid serves as the isotopically labeled internal standard for its native counterpart, PFTeDA.

The core assumption of IDMS is that the labeled standard (e.g., ¹³C₂-PFTeDA) and the native analyte (PFTeDA) are chemically identical and will therefore behave in the same manner throughout the entire analytical procedure. pca.state.mn.us This includes any losses during extraction, cleanup, and instrumental analysis. nih.gov

During the final analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument measures the ratio of the native analyte to the labeled internal standard. mvcommission.org Because the amount of the labeled standard added is known, the concentration of the native analyte in the original sample can be calculated with high precision. This ratio-based measurement effectively corrects for variations in sample matrix effects (signal suppression or enhancement) and any analyte loss during sample preparation, making IDMS the preferred method for analyzing trace contaminants in complex matrices. nih.govpca.state.mn.us

Role in Quality Control and Method Validation in Environmental Monitoring and Biomonitoring Studies

The use of (1,2-¹³C₂)tetradecanoic acid as an extracted internal standard is fundamental to quality control (QC) and method validation in PFAS analysis. epa.gov Its inclusion in analytical methods provides a direct measure of the method's performance for each individual sample.

In method validation, the recovery of the extracted internal standard is a key performance metric. epa.gov Regulatory methods like EPA 1633 establish specific acceptance criteria for the recovery of EIS compounds. sgs.com For example, a minimum recovery floor of 5% has been set for EIS recovery in the validated EPA 1633 method, and data below this threshold must be flagged as an estimated value. sgs.com This ensures that the analytical process is under control and that the results are reliable.

Advanced Research Concepts and Future Directions for 1,2 13c2 Tetradecanoic Acid Studies

Development of Multi-Tracer Experiments for Comprehensive Metabolic Pathway Mapping

The complexity of metabolic networks often necessitates the use of more than one isotopic tracer to fully elucidate pathway activities. Multi-tracer experiments, where (1,2-13C2)tetradecanoic acid could be used in conjunction with other labeled compounds, offer a more dynamic and complete picture of cellular metabolism. For instance, co-administering this compound with a uniformly labeled 13C-glucose tracer can simultaneously probe fatty acid and glucose metabolism, revealing the interplay between these crucial energy sources.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly well-suited for multi-tracer experiments as it can distinguish between signals from different isotopes, such as 13C and 2H, administered simultaneously. This capability allows researchers to track the metabolic fate of multiple precursors within a single experimental system, providing a more integrated view of metabolic fluxes.

A significant advantage of using multiple tracers is the ability to resolve ambiguous metabolic routes. For example, by tracking the distinct isotopic signatures from different precursors into a common downstream metabolite, it becomes possible to quantify the relative contributions of various pathways to the synthesis of that metabolite. This approach enhances the accuracy of metabolic flux maps and provides deeper insights into metabolic reprogramming in various physiological and pathological states.

Emergence of Spatially Resolved and Single-Cell Isotope Tracing Methodologies

Traditional isotope tracing studies typically rely on bulk analysis of tissues or cell populations, which can mask significant metabolic heterogeneity at the cellular level. The development of spatially resolved and single-cell isotope tracing methodologies is a transformative advance that allows researchers to visualize and quantify metabolic activities within individual cells and specific tissue microenvironments.

One powerful technique is the coupling of stable isotope labeling with mass spectrometry imaging (MSI). This approach, sometimes referred to as iso-imaging, enables the visualization of the spatial distribution of isotopically labeled metabolites within a tissue section. springernature.comnih.gov By administering this compound and then analyzing tissue slices with MSI, researchers can map the uptake and metabolism of this fatty acid across different regions of an organ, revealing spatial variations in fatty acid utilization. springernature.com For example, studies have used this method to show differing substrate usage across kidney regions and in the brain under various diets. springernature.comnih.govbohrium.com

At an even finer resolution, techniques are emerging that can measure isotope incorporation in single cells. springernature.com This allows for the investigation of metabolic differences between individual cells within a seemingly homogeneous population, which is crucial for understanding complex biological processes such as cancer development and immune responses. These single-cell approaches provide an unprecedented level of detail about cellular metabolism that is obscured in bulk measurements. springernature.com

Integration of Stable Isotope Data with Multi-Omics Approaches for Holistic System Understanding

To gain a comprehensive understanding of biological systems, it is essential to integrate data from various molecular levels. The integration of stable isotope tracing data, such as that obtained from studies using this compound, with other "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a more holistic view of cellular function. nih.govomicstutorials.comsryahwapublications.com This multi-omics approach allows researchers to connect changes in gene expression and protein levels to alterations in metabolic fluxes, providing a more complete picture of the cellular response to various stimuli or disease states. nih.govresearchgate.net

For instance, a study might use transcriptomics (RNA-seq) to identify changes in the expression of genes involved in fatty acid metabolism in response to a particular treatment. By concurrently using this compound as a tracer, researchers can directly measure the functional consequences of these gene expression changes on fatty acid metabolic pathways. This integration helps to validate the functional role of specific genes and proteins and can uncover novel regulatory mechanisms.

Systems biology approaches that combine multi-omics data are becoming increasingly powerful for constructing predictive models of cellular metabolism. nih.gov These models can simulate the flow of metabolites through complex networks and predict how the system will respond to perturbations, offering valuable insights for biomedical research and drug development.

Omics DisciplineData ProvidedPotential Integration with this compound Tracing
Genomics Information on the genetic makeup of an organism.Correlating genetic variations with differences in fatty acid metabolism.
Transcriptomics Measurement of gene expression levels (mRNA).Linking changes in gene expression of metabolic enzymes to fatty acid flux.
Proteomics Quantification of protein abundance and modifications.Connecting protein levels and post-translational modifications to fatty acid pathway activity.
Metabolomics Global analysis of all metabolites in a biological sample.Providing a comprehensive snapshot of the metabolic state, complemented by the dynamic flux information from the tracer.

Advancements in Computational and Modeling Tools for Isotopic Flux Analysis

The analysis of data from stable isotope tracing experiments, particularly those involving complex tracers like this compound, relies heavily on sophisticated computational and modeling tools. Isotope-assisted metabolic flux analysis (iMFA) is a powerful computational method that uses isotope labeling data to quantify intracellular metabolic fluxes. nih.govresearchgate.netnsf.gov

Recent advancements in software for metabolic flux analysis, such as Isotopomer Network Compartmental Analysis (INCA), have made these complex calculations more accessible to researchers. researchgate.net These tools can handle both steady-state and non-stationary isotopic labeling data, allowing for the analysis of dynamic metabolic states. nih.gov They automate the generation of balance equations and their computational solutions for complex metabolic networks. researchgate.net

Future developments in this area will likely focus on creating more user-friendly software capable of integrating multi-omics data and handling the large datasets generated by high-resolution analytical platforms. Improved algorithms will enhance the accuracy and robustness of flux estimations, enabling more precise characterization of metabolic phenotypes. The development of models that can account for spatial and single-cell heterogeneity will also be a critical area of advancement.

Emerging Challenges and Opportunities in Stable Isotope-Labeled Fatty Acid Research

Despite the significant progress in stable isotope tracing, several challenges and opportunities remain in the field of fatty acid research. One of the primary challenges is the relatively high cost and limited availability of a wide variety of isotopically labeled fatty acids. nih.gov This can constrain the design of experiments and limit the exploration of the metabolism of less common fatty acids.

Another challenge lies in the analytical methods for detecting and quantifying labeled fatty acids and their downstream metabolites, especially for complex lipids. acs.orgmdpi.com While mass spectrometry is a powerful tool, issues such as ion suppression and the difficulty in distinguishing between isomers can complicate data analysis. researchgate.net Continued advancements in mass spectrometry, such as the use of high-resolution instruments like Orbitrap MS, and NMR spectroscopy will be crucial for overcoming these hurdles. acs.org

Opportunities for future research are vast. The application of stable isotope-labeled fatty acids, including this compound, in clinical studies holds great promise for understanding the role of fatty acid metabolism in human diseases such as metabolic syndrome, cardiovascular disease, and cancer. nih.govukisotope.com The development of non-invasive methods for tracking fatty acid metabolism in vivo would be a significant breakthrough for translational research. Furthermore, exploring the interplay between host and gut microbiota metabolism of fatty acids using stable isotope tracers is an exciting and rapidly growing area of investigation.

ChallengeOpportunity
High cost and limited availability of labeled fatty acids.Development of more cost-effective synthesis methods for a wider range of labeled fatty acids.
Analytical complexity in detecting and quantifying labeled lipids.Advancements in high-resolution mass spectrometry and NMR for improved lipid analysis.
Data analysis and modeling of complex isotopic data.Creation of more powerful and user-friendly computational tools for flux analysis.
Translation of findings from preclinical models to humans.Application of stable isotope tracing in clinical research to study human diseases.

Q & A

Q. What is the primary application of (1,2-¹³C₂)tetradecanoic acid in environmental and analytical chemistry?

(1,2-¹³C₂)tetradecanoic acid is a stable isotope-labeled internal standard (SIL-IS) used to quantify per- and polyfluoroalkyl substances (PFAS) in environmental samples via liquid chromatography-mass spectrometry (LC-MS). Its ¹³C labeling ensures minimal retention time deviation compared to native analytes, enabling precise correction for matrix effects and ionization efficiency losses during analysis .

Q. How does isotopic purity (>99%) impact experimental reliability?

High isotopic purity minimizes background interference from unlabeled species, which is critical for accurate quantification. Manufacturers validate purity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm >98% chemical and >99% isotopic purity . Contaminants or isotopic dilution can skew calibration curves, leading to false positives or underestimation of target analytes.

Q. Why is ¹³C labeling preferred over deuterium for PFAS analysis?

¹³C-labeled compounds exhibit nearly identical physicochemical properties (e.g., retention time, ionization efficiency) to native PFAS, unlike deuterated analogs, which may show chromatographic shifts due to isotopic effects. This ensures co-elution and reliable matrix effect correction in LC-MS workflows .

Advanced Research Questions

Q. How can signal suppression of (1,2-¹³C₂)tetradecanoic acid be mitigated in complex biological matrices?

Signal suppression in lipid-rich matrices (e.g., serum, tissue) is addressed by:

  • Isotope dilution: Spiking the SIL-IS prior to extraction to account for analyte losses.
  • Matrix-matched calibration: Using blank matrix spiked with known analyte concentrations to normalize responses.
  • Chromatographic optimization: Adjusting gradient elution to separate co-eluting interferents .

Q. What strategies resolve discrepancies between labeled standards and native analytes in multi-PFAS panels?

Cross-talk between transitions or incomplete separation of structurally similar PFAS (e.g., branched vs. linear isomers) can cause discrepancies. Solutions include:

  • MRM transition specificity: Validating unique precursor-to-product ion pairs for each analyte.
  • Collision energy optimization: Fine-tuning to minimize fragmentation overlap.
  • Confirmatory analysis: Using orthogonal methods like time-of-flight (TOF)-MS for ambiguous peaks .

Q. How is (1,2-¹³C₂)tetradecanoic acid used to study PFAS degradation pathways?

The ¹³C label allows tracking of carbon backbone integrity during degradation. For example, in microbial or UV treatment studies, monitoring ¹³CO₂ release or ¹³C-labeled metabolites via HRMS reveals cleavage mechanisms and intermediate persistence .

Q. What are the limitations of using this compound in long-term environmental monitoring studies?

  • Stability: Degradation under extreme pH or temperature conditions may alter recovery rates.
  • Carryover: Adsorption to labware or column material requires rigorous cleaning protocols.
  • Cost: High-purity ¹³C standards are expensive, limiting large-scale deployment without method miniaturization .

Methodological Best Practices

Sample Preparation Protocol for PFAS Quantification Using (1,2-¹³C₂)Tetradecanoic Acid

  • Step 1: Spike samples with SIL-IS prior to extraction (e.g., solid-phase extraction) to correct for procedural losses.
  • Step 2: Use methanol:water (80:20) with 2 mM ammonium acetate for reconstitution to enhance ionization.
  • Step 3: Validate recovery rates (85–115%) using quality control samples at multiple concentrations .

Calibration Curve Design for Trace-Level Detection

  • Prepare a 5–7 point curve spanning expected environmental concentrations (e.g., 0.1–100 ng/mL).
  • Include a zero standard (matrix blank) to assess background interference.
  • Use weighted (1/x²) regression to account for heteroscedasticity at low concentrations .

Data Interpretation and Troubleshooting

Q. How to distinguish in-source fragmentation from true analyte signals?

In-source fragmentation of (1,2-¹³C₂)tetradecanoic acid can produce false positives. Confirmatory steps include:

  • MS/MS spectral comparison: Match fragment patterns to reference libraries.
  • Column rinsing: Test for carryover by injecting blanks post-analysis.
  • Ion ratio monitoring: Ensure product ion ratios align with validated ranges (±20%) .

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(1,2-13C2)tetradecanoic acid

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